molecular formula C20H24ClN3O3 B4421368 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B4421368
M. Wt: 389.9 g/mol
InChI Key: KWZGFVMLSABOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound known for its potential therapeutic applications. It is structurally characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety linked to a 2,4-dimethoxyphenyl group. This compound is often studied for its pharmacological properties and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and psychiatric conditions.

    Biological Studies: The compound is used in research to understand its interaction with biological targets, such as receptors and enzymes.

    Pharmacological Research: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects. The pathways involved include signal transduction mechanisms that alter neurotransmitter levels and receptor sensitivity.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-17-7-8-18(19(13-17)27-2)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZGFVMLSABOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.